molecular formula C6H10BrF B14755323 1-Bromo-1-fluorocyclohexane

1-Bromo-1-fluorocyclohexane

Cat. No.: B14755323
M. Wt: 181.05 g/mol
InChI Key: BNPNIFIUQOPWRT-UHFFFAOYSA-N
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Description

1-Bromo-1-fluorocyclohexane is an organic compound with the molecular formula C₆H₁₀BrF It is a halogenated cyclohexane derivative where a bromine and a fluorine atom are attached to the same carbon atom in the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-fluorocyclohexane can be synthesized through a halogen exchange reaction. One common method involves the reaction of cyclohexanol with hydrobromic acid to form 1-bromocyclohexane, followed by fluorination using a fluorinating agent such as silver fluoride (AgF) or antimony trifluoride (SbF₃) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions. The process requires stringent control of reaction parameters to ensure high yield and purity of the product. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-fluorocyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-1-fluorocyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving halogenated organic molecules and their biological interactions.

    Medicine: Research into halogenated compounds often explores their potential as pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-1-fluorocyclohexane in chemical reactions involves the interaction of the bromine and fluorine atoms with various reagents. In nucleophilic substitution reactions, the bromine atom is typically displaced by a nucleophile, while in elimination reactions, the compound forms a double bond by losing a hydrogen atom and the bromine atom .

Properties

Molecular Formula

C6H10BrF

Molecular Weight

181.05 g/mol

IUPAC Name

1-bromo-1-fluorocyclohexane

InChI

InChI=1S/C6H10BrF/c7-6(8)4-2-1-3-5-6/h1-5H2

InChI Key

BNPNIFIUQOPWRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(F)Br

Origin of Product

United States

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